molecular formula C₂₉H₃₂O₅S B1139806 Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-|A-D-mannopyranoside CAS No. 218937-71-4

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-|A-D-mannopyranoside

Cat. No.: B1139806
CAS No.: 218937-71-4
M. Wt: 492.63
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Description

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside is a complex organic compound primarily used in carbohydrate chemistry. It is known for its role in the synthesis of β-mannopyranosides, which are important in various biochemical processes .

Mechanism of Action

Target of Action

It is known that this compound is used as a building block for the synthesis of complex carbohydrates .

Mode of Action

The compound acts as a glycosyl donor, providing immediate and efficient access to variant GlcNAc-containing oligosaccharides . This suggests that it may interact with its targets by donating a glycosyl group, which can then be incorporated into larger carbohydrate structures.

Result of Action

As a glycosyl donor, it contributes to the formation of variant glcnac-containing oligosaccharides . These oligosaccharides can have various effects depending on their structure and the context in which they are used.

Biochemical Analysis

Biochemical Properties

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside plays a crucial role in biochemical reactions, particularly in the synthesis of β-mannopyranosides . This compound interacts with various enzymes and proteins involved in glycosylation. For instance, it is used as a glycosyl donor in the presence of glycosyltransferases, facilitating the transfer of glycosyl groups to acceptor molecules . The nature of these interactions is primarily based on the formation of glycosidic bonds, which are essential for the construction of complex carbohydrates.

Cellular Effects

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside influences various cellular processes, particularly those related to glycosylation and carbohydrate metabolism. This compound can affect cell signaling pathways by modifying glycoproteins and glycolipids on the cell surface . These modifications can alter cell-cell interactions, receptor binding, and signal transduction, ultimately impacting gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside involves its role as a glycosyl donor. This compound binds to glycosyltransferases, facilitating the transfer of glycosyl groups to acceptor molecules . This process involves the formation of glycosidic bonds, which are crucial for the synthesis of complex carbohydrates. Additionally, this compound can inhibit or activate specific enzymes involved in carbohydrate metabolism, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of glycosylation and carbohydrate metabolism .

Dosage Effects in Animal Models

The effects of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside vary with different dosages in animal models. At lower doses, this compound can effectively facilitate glycosylation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including disruptions in carbohydrate metabolism and cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective and safe .

Metabolic Pathways

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside is involved in several metabolic pathways related to carbohydrate metabolism. This compound interacts with enzymes such as glycosyltransferases and glycosidases, influencing the synthesis and breakdown of complex carbohydrates . These interactions can affect metabolic flux and the levels of various metabolites, ultimately impacting cellular function and metabolism .

Transport and Distribution

Within cells and tissues, Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, where it can exert its effects on glycosylation and carbohydrate metabolism .

Subcellular Localization

The subcellular localization of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside is primarily within the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur . This compound may also be directed to other cellular compartments through targeting signals or post-translational modifications . Its activity and function are influenced by its localization, as it interacts with specific enzymes and proteins involved in glycosylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside typically involves multiple stepsThe benzylidene and benzyl groups are used as protecting groups to ensure selective reactions at specific sites on the mannopyranoside ring .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized laboratories due to the complexity and precision required in its synthesis. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include β-mannopyranosides and other derivatives that are useful in further synthetic applications .

Scientific Research Applications

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside is unique due to its specific protecting groups and thio functionality. Similar compounds include:

These compounds share similar functionalities but differ in their specific applications and structural features.

Properties

IUPAC Name

(4aR,6R,7S,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O5S/c1-2-35-29-27(31-19-22-14-8-4-9-15-22)26(30-18-21-12-6-3-7-13-21)25-24(33-29)20-32-28(34-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3/t24-,25-,26+,27+,28?,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBLGLZAAWCNMD-LNZDFARISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747755
Record name Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-alpha-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218937-71-4
Record name Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-alpha-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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